Methyl thioglycolate

Descripción general

Descripción

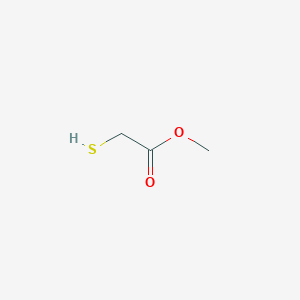

Methyl thioglycolate, with the chemical formula C3H6O2S and CAS registry number 2365-48-2, is a colorless liquid known for its applications in various industries. It is also referred to as thioglycolic acid methyl ester. This compound is characterized by its thioglycolate functional group and is commonly used as a reagent in organic synthesis. It offers a versatile platform for the introduction of thioglycolate moieties into different molecules. This compound is also used in the production of hair care products, such as permanent wave solutions and hair straighteners. Additionally, it finds application as a stabilizer in the manufacturing of polyvinyl chloride and as a corrosion inhibitor in metalworking fluids .

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: this compound can be synthesized by microwave irradiation of 2-halobenzonitriles and this compound in the presence of triethylamine in dimethyl sulfoxide at 130°C.

Molten Salt Hydrate Method: Another method involves adding thioglycolic acid and methanol into a molten salt hydrate for esterification. After the reaction is finished, the mixture is settled and layered, and the organic phase, which is this compound, is separated.

Industrial Production Methods:

Esterification Reaction: Industrially, this compound is produced by the esterification of thioglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: this compound reacts with isothiocyanates to form rhodanine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Isothiocyanates are commonly used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Rhodanine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl thioglycolate as a Synthetic Intermediate

MTG is widely utilized as a building block in organic synthesis. It serves as an important intermediate in the production of various sulfur-containing compounds and pharmaceuticals. For instance, it has been used to synthesize 3-carbomethoxy-4-oxotetrahydrothiopyran and other tetrahydrothiophene derivatives .

Enantioselective Reactions

In 2018, researchers reported the enantioselective sulfa-Michael addition of MTG to chalcones, demonstrating its utility in stereoselective reactions . This application highlights MTG's role in producing chiral compounds, which are crucial in the pharmaceutical industry.

Photochemistry

Photochemical Reactions

MTG exhibits interesting photochemical properties. Studies have shown that under UV irradiation, MTG can undergo desulfurization, leading to the formation of methyl acetate and elemental sulfur . The photochemical behavior of MTG has been investigated in both gas-phase and matrix conditions, revealing complex reaction pathways and the formation of various intermediate species.

Case Study: Photodegradation

A study on the photodegradation of MTG particles illustrated its oxidation characteristics. The research demonstrated that MTG could oxidize in dark conditions when levitated droplets were exposed to specific environmental conditions . The findings indicated that MTG's reactivity could be influenced by humidity and light exposure, which are critical factors in atmospheric chemistry.

Medicinal Chemistry

Drug Development

MTG has been evaluated for its potential in drug development. For example, it has been studied for its interactions with DNA-binding agents like dynemicin A, where it was found to enhance the cleavage activity of these compounds . This interaction is significant for developing targeted cancer therapies.

Toxicological Studies

Research has also focused on the toxicological aspects of MTG. Acute dermal toxicity studies have shown that MTG can cause significant skin and eye irritation upon exposure . Understanding these effects is vital for safe handling practices in industrial applications.

Agricultural Applications

Pesticide Formulations

MTG is used in formulating agricultural chemicals due to its efficacy as a sulfur-containing compound. It acts as an important intermediate in synthesizing various agrochemicals that target pests effectively while minimizing environmental impact.

Summary Table of Applications

Mecanismo De Acción

Methyl thioglycolate exerts its effects through its thiol group, which can undergo nucleophilic and reductive activation. For example, it reacts with dynemicin A to form activation products that cleave DNA. This mechanism involves the thiol group attacking the electrophilic sites on the target molecule, leading to the formation of adducts and subsequent biological effects .

Comparación Con Compuestos Similares

Ethyl thioglycolate: Similar to methyl thioglycolate but with an ethyl group instead of a methyl group.

Methyl 3-mercaptopropionate: Contains a propionate group instead of an acetate group.

Methyl thiosalicylate: Contains a salicylate group instead of an acetate group.

Uniqueness: this compound is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various industries, including hair care and polymer stabilization, make it a valuable compound .

Actividad Biológica

Methyl thioglycolate (MTG), a compound with the chemical formula CH₃OC(O)CH₂SH, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a thiol ester that exhibits several biological activities primarily through its interactions with biological macromolecules and involvement in radical-mediated reactions.

- Oxidative DNA Damage : MTG has been utilized as a model compound for studying oxidative DNA damage. It reacts with divalent metals such as copper and iron, leading to the generation of reactive oxygen species (ROS), which can induce DNA strand breaks. This property is significant for understanding the mechanisms behind oxidative stress-related diseases and developing therapeutic strategies to mitigate such damage.

- Antibacterial Activity : Research indicates that MTG possesses antibacterial properties by binding to amino acids on bacterial surfaces, disrupting their function, and leading to cell death. It has been shown to inhibit protein synthesis by preventing ribosomes from effectively attaching to messenger RNA (mRNA). This mechanism suggests potential for developing novel antibacterial agents.

- Antitumor Applications : MTG has been investigated for its role in cancer research as it serves as a precursor in synthesizing compounds with anticancer properties. Its ability to generate thiyl radicals is particularly relevant in studies focused on radical-mediated reactions that impact various biological processes.

- Radical Initiation : MTG acts as a radical initiator, influencing the stability and efficacy of other compounds in biochemical pathways. Its interactions with amines during racemization processes further emphasize its significance in synthetic organic chemistry.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of MTG against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The results indicated that MTG disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

This data supports the hypothesis that MTG can be developed into an effective antibacterial agent.

Case Study 2: Antitumor Activity

In another study focusing on cancer cell lines, MTG was shown to induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with MTG resulted in a dose-dependent decrease in cell viability and an increase in markers associated with programmed cell death.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 65 | 30 |

| 50 | 40 | 60 |

These findings highlight the potential of MTG as a candidate for further development in anticancer therapies .

Synthesis and Applications

This compound can be synthesized through various methods, including esterification reactions involving thioglycolic acid and methanol. Its applications extend beyond biological research into fields such as pharmaceuticals and materials science, where it is used as a precursor for synthesizing other biologically active compounds.

Análisis De Reacciones Químicas

Gas-Phase Photolysis

UV irradiation ( = 200–400 nm) of MTG in the gas phase initiates radical-mediated desulfurization, producing methyl acetate (CH₃OC(O)CH₃) and elemental sulfur (S₈) as primary products . The proposed mechanism involves:

-

S–H bond cleavage :

-

Radical recombination :

The dimerization of MTG facilitates this pathway by weakening the S–H bond via intramolecular hydrogen bonding .

Matrix-Isolation Photolysis

Under cryogenic matrix conditions (argon, 12 K), MTG photolysis follows a unimolecular pathway, yielding:

-

Methanol (CH₃OH)

-

Thioformaldehyde (H₂C=S)

-

Carbon monoxide (CO)

These products remain trapped in the matrix cage, limiting secondary reactions .

Reactions with Molecular Oxygen

The presence of O₂ during photolysis introduces oxidative pathways:

| Condition | Major Products | Minor Products |

|---|---|---|

| Gas Phase + O₂ | SO₂, CH₃OH, HC(O)OH (formic acid) | CO |

| Matrix + O₂ | SO₂, H₂CO (formaldehyde), CO₂ | CH₄, CO |

-

Thiyl radical oxidation :

-

Subsequent decomposition forms SO₂ and oxygenated organics (e.g., formic acid).

Biochemical Interactions

MTG participates in reductive activation of antibiotics like dynemicin A :

-

Major product : Dynemicin H (C₃₀H₂₃NO₉), formed via hydrogenation at C-8 .

-

Minor product : Dynemicin S (C₃₃H₂₇NO₁₁S), an MTG adduct at C-8 .

DNA Cleavage Mechanism :

MTG reduces dynemicin A, generating a biradical intermediate that abstracts hydrogen from DNA, leading to strand scission. This mimics NADPH-driven activation but without subsequent enzymatic repair .

Synthetic Reaction Considerations

During MTG synthesis, side reactions are suppressed using non-oxidizing acids and controlled feed rates :

-

Undesired pathways :

-

Oxidation to disulfides.

-

Esterification catalysis.

-

Table 1: Photolysis Products of MTG

Table 2: Biochemical Products with Dynemicin A

| Product | Formula | Role in DNA Cleavage | Reference |

|---|---|---|---|

| Dynemicin H | C₃₀H₂₃NO₉ | Inactive | |

| Dynemicin S | C₃₃H₂₇NO₁₁S | Inactive |

Propiedades

IUPAC Name |

methyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIJJIMOAABWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033673 | |

| Record name | Methyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [MSDSonline] | |

| Record name | Methyl thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148 °C | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2365-48-2 | |

| Record name | Methyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1608LA9EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl thioglycolate?

A1: The molecular formula of this compound is C3H6O2S, and its molecular weight is 106.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

Q3: How does this compound interact with enediyne compounds like dynemicin A?

A: this compound can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []

Q4: How does this compound participate in radical reactions?

A: this compound acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []

Q5: What is the role of this compound in organic synthesis?

A: this compound serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]

Q6: Can this compound be used in the synthesis of biologically relevant molecules?

A: Yes, this compound plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]

Q7: Is this compound compatible with polymeric materials?

A: Research suggests this compound can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []

Q8: How does this compound influence the biological activity of neocarzinostatin?

A: this compound activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including this compound, influences the ratio of different deoxyribose 4'-oxidation products. [, ]

Q9: Does this compound impact the toxicity of illudins?

A: Illudins, another class of antitumor compounds, react with thiols, including this compound, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []

A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of this compound-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]

Q10: What is known about the safety profile of this compound?

A: Studies indicate that this compound can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []

Q11: What analytical methods are used to study this compound?

A: Various analytical techniques are employed to characterize and quantify this compound, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.